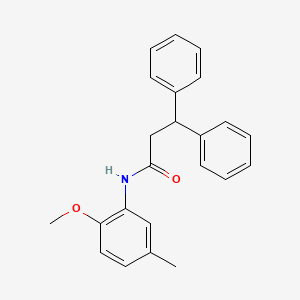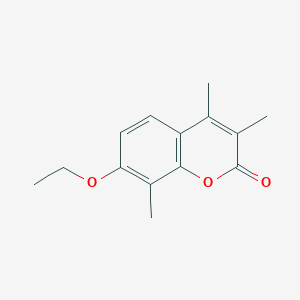![molecular formula C21H14F3NO2 B5801588 N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide, also known as XTT, is a fluorescent dye that is widely used in scientific research applications. This compound is known for its ability to measure cellular metabolism and viability, making it a valuable tool in a variety of fields, including biology, medicine, and pharmacology. In
Mécanisme D'action
N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is converted into a water-soluble formazan product by mitochondrial dehydrogenases in living cells. This conversion is dependent on the presence of an electron carrier, such as phenazine methosulfate (PMS). The amount of formazan produced is proportional to the number of viable cells in the sample, making N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide a valuable tool for measuring cellular viability.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has no known biochemical or physiological effects on cells. However, the presence of PMS, which is required for the conversion of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide to formazan, can have effects on cellular function. PMS is a potent oxidizing agent that can induce oxidative stress and alter cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is its sensitivity and specificity for measuring cellular viability. This compound is highly sensitive to changes in cellular metabolism and can detect even small changes in cell viability. Additionally, N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is easy to use and can be adapted for use in high-throughput screening assays.
One limitation of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is its dependence on PMS for the conversion to formazan. PMS can have effects on cellular function, which may confound the results of experiments. Additionally, N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide can be affected by the presence of other compounds in the sample, which can interfere with the conversion to formazan.
Orientations Futures
There are several future directions for the use of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in scientific research. One area of interest is the use of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in studies of mitochondrial function. N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is dependent on mitochondrial dehydrogenases for its conversion to formazan, making it a potential tool for studying mitochondrial function and dysfunction.
Another area of interest is the development of new N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide-based assays for measuring cellular function. Researchers are exploring the use of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in combination with other dyes and probes to provide more comprehensive information about cellular metabolism and viability.
Finally, there is growing interest in the use of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in clinical applications. N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has potential as a diagnostic tool for a variety of diseases, including cancer and metabolic disorders. Researchers are exploring the use of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in clinical trials to evaluate its efficacy and safety for these applications.
Conclusion:
In conclusion, N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is a valuable tool for measuring cellular metabolism and viability in scientific research. This compound has a well-established synthesis method and mechanism of action, and is widely used in a variety of fields. While N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has many advantages, including its sensitivity and specificity for measuring cellular viability, it also has limitations, such as its dependence on PMS for the conversion to formazan. However, ongoing research is exploring new applications and directions for this important compound.
Méthodes De Synthèse
The synthesis of N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide involves several steps. First, 4-(trifluoromethyl)aniline is reacted with phthalic anhydride to form 4-(trifluoromethyl)phthalic acid. This acid is then converted into the corresponding acid chloride, which is reacted with 9-aminoxanthene to produce N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide.
Applications De Recherche Scientifique
N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is used extensively in scientific research as a tool for measuring cellular metabolism and viability. This compound is particularly useful in studies of cell proliferation, apoptosis, and cytotoxicity. N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is often used in conjunction with other assays, such as the MTT assay, to provide complementary information about cellular function.
Propriétés
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)13-9-11-14(12-10-13)25-20(26)19-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)19/h1-12,19H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSRMIFAJTBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)



![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)

![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)